![molecular formula C16H13NO2S2 B277346 N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Mechanism of Action
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide binds to the active site of glutaminase, blocking its ability to hydrolyze glutamine to glutamate. This leads to a decrease in glutamate levels and an increase in glutamine levels in cancer cells. Glutamine is an important nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and provide energy for cell proliferation. By inhibiting glutaminase, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide reduces the availability of glutamine, leading to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to reducing cell proliferation and increasing apoptosis, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to inhibit the mTOR pathway, which is involved in cell growth and survival. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has also been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is selective for glutaminase and does not affect other enzymes involved in glutamine metabolism. However, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. It is also toxic to normal cells at high concentrations, which can limit its use in in vivo studies.
Future Directions
There are several future directions for research on N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide. One area of focus is the development of more stable analogs of N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide that can be used in long-term experiments. Another area of focus is the development of more selective inhibitors of glutaminase that can target specific isoforms of the enzyme. Finally, there is interest in combining N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide with other anticancer agents to enhance its effectiveness and reduce toxicity.
Synthesis Methods
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-biphenyl with thiophene-2-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia and sodium cyanide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide selectively inhibits glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis. In vivo studies have also shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can inhibit tumor growth in animal models of cancer. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been studied in a variety of cancer types, including breast, lung, prostate, and glioma.
properties
Molecular Formula |
C16H13NO2S2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-phenylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13NO2S2/c18-21(19,16-7-4-12-20-16)17-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12,17H |
InChI Key |
GCNFCIYJCJBHOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
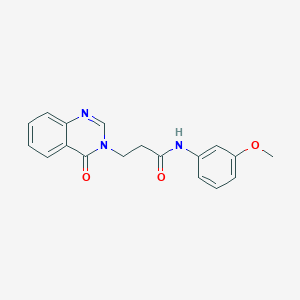
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
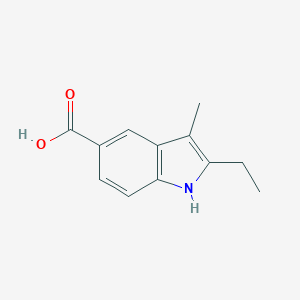
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
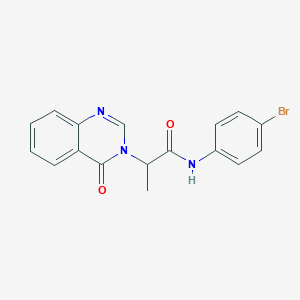
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
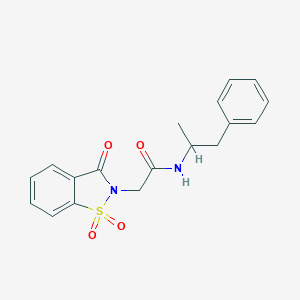
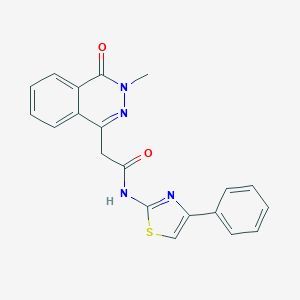
![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)